4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-2-7-13(20)18(17-9)8-12(19)16-11-5-3-10(4-6-11)14(15)21/h2-7H,8H2,1H3,(H2,15,21)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLEVOZRPWCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acetamido Group Introduction: The acetamido group is introduced via acylation reactions, where the pyridazinone derivative reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Benzamide Moiety Addition: The final step involves coupling the acetamido-pyridazinone intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyridazinone rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
Antineoplastic Activity
Recent studies have highlighted the antitumor properties of pyridazine derivatives, including 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide. Research indicates that compounds with a pyridazine core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Key Findings:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance potency against specific cancer types .
Neuroprotective Effects
The compound has shown potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit monoamine oxidase B (MAO-B) has been linked to neuroprotection through the reduction of oxidative stress and neuroinflammation.
Case Study:
A study evaluated the effects of this compound in a mouse model of Parkinson's disease. The results indicated significant improvement in motor functions and a decrease in neurodegeneration markers, suggesting its potential for therapeutic use in managing Parkinson's disease symptoms .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers have utilized it to create new compounds targeting specific biological pathways.
Example Derivatives:
- Substituted benzamides derived from this compound have been synthesized and evaluated for their anti-inflammatory properties.
- These derivatives demonstrated improved selectivity and potency compared to the parent compound, indicating the importance of structural modifications in drug design .
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties, particularly in conditions such as rheumatoid arthritis. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Clinical Implications:
Clinical trials are underway to assess the efficacy of this compound in reducing inflammation in patients with chronic inflammatory diseases .
Potential in Pain Management
Preliminary studies suggest that this compound may also possess analgesic properties, making it a candidate for pain management therapies.
Research Insights:
Experimental models have shown that the compound can reduce pain responses significantly, leading researchers to explore its use in developing new analgesics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Physicochemical and Spectral Comparisons
Spectral Data:
- IR/NMR : The acetohydrazide analogue shows NH (3280 cm⁻¹) and C=O (1680 cm⁻¹) stretches, while the target compound’s benzamide group would exhibit similar C=O peaks but distinct aromatic proton signals (e.g., 7.5–8.0 ppm in ¹H NMR).
- Mass Spectrometry : High-resolution MS in confirms molecular ion peaks (e.g., [M+1] = 634), a critical tool for validating complex hybrids.
Solubility and Lipophilicity:
- The chlorobenzyl group in increases logP (predicted ~2.5) compared to the target compound’s benzamide (logP ~1.8), affecting membrane permeability.
- Quinoline-pyrimidine hybrids likely have poor aqueous solubility due to high molecular weight (>600), whereas the target compound’s lower MW may favor pharmacokinetics.
Biological Activity
The compound 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{13}H_{14}N_{4}O_{2}
- Molecular Weight : 258.28 g/mol
This compound features a pyridazinone moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds with related structures exhibited IC50 values ranging from 5.12 µM to 24.74 µM, indicating strong antiproliferative activity compared to standard drugs like Tamoxifen and 5-Fluorouracil .
Enzyme Inhibition
The compound also shows promise in enzyme inhibition, particularly against targets relevant in cancer metabolism:
- Thymidylate Synthase (TS) : Compounds structurally related to the target compound have shown IC50 values as low as 2.52 µM, suggesting effective inhibition that could be beneficial in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, there is evidence that related compounds possess antimicrobial activity:
- Antibacterial : Certain derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 10.8 μM against Staphylococcus aureus and Escherichia coli .
Study on Structure-Activity Relationship (SAR)
A study investigating the SAR of benzamide derivatives found that modifications to the acetamide group significantly enhanced potency against cancer cell lines. The introduction of methyl groups at specific positions improved solubility and biological activity, highlighting the importance of structural optimization in drug design .
Clinical Implications
In clinical settings, compounds similar to this compound are being evaluated for their dual-targeting capabilities, particularly in inhibiting both PI3K and HDAC pathways—critical for cancer cell survival and proliferation . These findings suggest that further development could lead to effective combination therapies.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide?
Answer: Optimization requires multi-step synthetic routes with precise control of reaction conditions. Key steps include:
- Cyclization reactions to form the pyridazinone ring, using hydrazine derivatives and diketones under acidic/basic conditions .
- Coupling reactions (e.g., amide bond formation) between intermediates, often catalyzed by carbodiimides like EDC/HOBt .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Methodological tips: Monitor reactions using TLC and confirm structures via -NMR and HRMS .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm regiochemistry of substituents (e.g., pyridazinone ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
- HPLC: Assess purity (>95%) and detect trace impurities .
- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline intermediates .
Q. What in vitro assays are recommended for initial biological screening?
Answer:
- Enzyme Inhibition Assays: Test inhibition of cathepsin K (osteoporosis target) or HDAC isoforms (anticancer target) using fluorogenic substrates .
- Cell Viability Assays: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., SKM-1) to determine IC values .
- Apoptosis Induction: Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in osteoclast differentiation or cancer pathways?
Answer:
- Target Validation: Perform siRNA knockdown or CRISPR-Cas9 gene editing of suspected targets (e.g., cathepsin K or HDAC1) to confirm functional relevance .
- Transcriptomic/Proteomic Profiling: RNA-seq or Western blotting to track downstream markers (e.g., acetyl-histone H3 for HDAC inhibition) .
- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions between the compound and target proteins (e.g., HDAC catalytic pockets) .
Q. What strategies can improve target specificity and reduce off-target effects in structural analogs?
Answer:
- SAR Studies: Modify substituents on the benzamide or pyridazinone moieties. For example:
- Prodrug Design: Add hydrolyzable groups (e.g., esters) to improve bioavailability and reduce cytotoxicity .
Q. How should contradictory data on biological activity (e.g., varying IC50_{50}50 values) be resolved?
Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation: Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis: Compare data across studies with similar structural analogs (e.g., pyridazinone derivatives in ) to identify trends .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Answer:
- Low Solubility: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility .
- Metabolic Stability: Perform liver microsome assays to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation .
- In Vivo Efficacy: Test oral bioavailability in rodent models and monitor plasma half-life (e.g., t >4 hrs in mice for sustained activity) .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Answer:
- QSAR Models: Train algorithms on datasets of pyridazinone derivatives to predict bioactivity .
- Free Energy Perturbation (FEP): Calculate binding free energy changes for proposed modifications (e.g., methyl → ethyl substitutions) .
- ADMET Prediction: Use tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
